4-Methylcyclohexylamine 4-Methylcyclohexylamine P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire.
4-Methylcyclohexylamine is an amine.
Brand Name: Vulcanchem
CAS No.: 2523-56-0
VCID: VC20778365
InChI: InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3
SMILES: CC1CCC(CC1)N
Molecular Formula: C7H15N
Molecular Weight: 113.20 g/mol

4-Methylcyclohexylamine

CAS No.: 2523-56-0

Cat. No.: VC20778365

Molecular Formula: C7H15N

Molecular Weight: 113.20 g/mol

* For research use only. Not for human or veterinary use.

4-Methylcyclohexylamine - 2523-56-0

Specification

CAS No. 2523-56-0
Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
IUPAC Name 4-methylcyclohexan-1-amine
Standard InChI InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3
Standard InChI Key KSMVBYPXNKCPAJ-UHFFFAOYSA-N
SMILES CC1CCC(CC1)N
Canonical SMILES CC1CCC(CC1)N

Introduction

Physical and Chemical Properties

Structure and Isomerism

4-Methylcyclohexylamine features a six-membered cyclohexane ring with an amino group (-NH2) and a methyl group (-CH3) attached at positions 1 and 4, respectively. The compound exists in two distinct stereoisomeric forms:

  • cis-4-Methylcyclohexylamine (CAS: 2523-56-0): In this isomer, the amino and methyl groups are on the same side of the cyclohexane ring plane .

  • trans-4-Methylcyclohexylamine (CAS: 2523-55-9): Here, the amino and methyl groups are positioned on opposite sides of the cyclohexane ring plane .

These isomers display subtle differences in their physical properties and can exhibit distinct reactivity patterns in chemical reactions.

Physical Properties

Both isomers of 4-Methylcyclohexylamine share similar physical characteristics, appearing as colorless to light yellow clear liquids at room temperature. The table below summarizes the key physical properties of both isomeric forms:

Propertycis-4-Methylcyclohexylaminetrans-4-Methylcyclohexylamine
CAS Number2523-56-02523-55-9
Molecular FormulaC7H15NC7H15N
Molecular Weight113.2113.2
Physical StateColorless to light yellow liquidColorless to light yellow liquid
Melting Point-8.5°C (estimate)-8.5°C (estimate)
Boiling Point154°C151-154°C
Density0.8440.85
Refractive Index1.4550-1.45901.4500-1.4530
Flash Point27°C26°C
pKa10.58±0.70 (Predicted)10.58±0.70 (Predicted)

These physical properties highlight the subtle differences between the two isomers, particularly in their refractive indices and density values, which can be used for analytical identification and purity assessment .

Chemical Properties

4-Methylcyclohexylamine demonstrates chemical behavior typical of primary amines, characterized by:

  • Basicity: Acts as a base in solution, with a predicted pKa of approximately 10.58±0.70, allowing it to readily form salts with acids .

  • Nucleophilicity: The amino group serves as a nucleophile, enabling reactions with electrophilic species including acid chlorides, anhydrides, and aldehydes.

  • Solubility: Exhibits good solubility in organic solvents including chloroform, dichloromethane, and ethyl acetate, with limited solubility in methanol and DMSO .

  • Reactivity with Air: Slowly decomposes in air to produce ammonia, necessitating storage under inert atmosphere conditions .

  • Incompatibilities: Shows incompatibility with acids, oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .

The compound can react with strong reducing agents such as hydrides to generate flammable hydrogen gas. When neutralizing acids, the reaction proceeds exothermically to form salts and water .

Synthesis Methods

The synthesis of 4-Methylcyclohexylamine, particularly the trans isomer, has been documented in patent literature. According to search result , a novel process for the preparation of trans-4-methylcyclohexylamine and its hydrochloride and pivalate salts has been developed, with these products serving as key intermediates in the synthesis of the antidiabetic medication glimepiride.

While the specific details of the patented synthesis process aren't fully elaborated in the search results, such preparations typically involve:

  • Reduction of the corresponding 4-methylcyclohexanone oxime

  • Reductive amination of 4-methylcyclohexanone

  • Stereochemical resolution techniques to isolate the desired isomer (cis or trans)

The development of efficient and stereoselective synthesis methods remains an area of ongoing research due to the compound's importance in pharmaceutical manufacturing.

Applications and Uses

Pharmaceutical Applications

4-Methylcyclohexylamine serves as a crucial intermediate in pharmaceutical synthesis:

  • Antidiabetic Medications: The trans isomer is specifically used as an intermediate in the synthesis of glimepiride, a significant sulfonylurea antidiabetic agent used in treating type 2 diabetes .

  • Kinase Inhibitors: Functions as a reagent in the preparation of various kinase inhibitors, which play vital roles in cancer treatment and other therapeutic areas .

  • Receptor Agonists/Antagonists: Used in the synthesis of compounds that modulate receptor activity, with applications across multiple therapeutic categories .

The structural features of 4-methylcyclohexylamine, particularly its cyclohexane backbone and primary amine functionality, make it a versatile building block for pharmaceutical design.

Material Science Applications

Recent research has revealed innovative applications in material science:

  • Ferroelectric Materials: The trans isomer has been used to create novel metal-free organic molecular ferroelectric materials. Specifically, [4-MCHA][ClO4] (where 4-MCHA represents trans-4-methylcyclohexylamine) exhibits ferroelectric properties with a phase transition temperature of 328 K (above room temperature) .

  • Catalyst Synthesis: Contributes to the preparation of various catalysts, including those based on palladium, platinum, and ruthenium, which have applications in organic synthesis and industrial processes .

The discovery of these novel material applications demonstrates the compound's versatility beyond traditional chemical synthesis roles.

Agricultural Applications

In agricultural chemistry, 4-methylcyclohexylamine has shown promising applications:

  • Insecticidal Activity: Derivatives of matrine (a quinolizidine alkaloid) characterized by 4-methylcyclohexylamine groups have demonstrated enhanced insecticidal activities against agricultural pests, particularly Lipaphis erysimi (mustard aphid) and Mulberry Root-Knot Nematode .

  • Pesticide Intermediates: Serves as a building block in the development of pesticide formulations, with research indicating that the 4-methylcyclohexylamine group specifically contributes to improved insecticidal activity compared to related structural analogs .

Research findings suggest that the incorporation of 4-methylcyclohexylamine moieties into existing pesticide structures may offer a strategy for developing more effective agricultural protection agents with potentially reduced environmental impacts.

Recent Research Developments

Contemporary research has expanded the applications of 4-methylcyclohexylamine in multiple scientific domains:

  • Ferroelectric Materials Research: A 2024 study detailed the development of a novel metal-free organic molecular ferroelectric [4-MCHA][ClO4] featuring trans-4-methylcyclohexylamine. The material exhibits an above-room-temperature Curie point of 328 K, with the ferroelectric phase transition mechanism attributed to both symmetry breaking and an unusual anti-conformational reversal of the organic cations. The ferroelectric properties were confirmed through piezoelectric response force microscopy (PFM), which demonstrated the presence of domains and implemented polarization switching .

  • Agricultural Chemistry Innovations: Research published in 2020 described the semi-synthesis and characterization of matrine derivatives featuring 4-methylcyclohexylamine groups. While these compounds showed limited effectiveness against lepidoptera pests, they demonstrated remarkable insecticidal activities against Lipaphis erysimi and Mulberry Root-Knot Nematode, with corrected mortality rates of up to 89.7% and 88%, respectively. Notably, the research concluded that the 4-methylcyclohexylamine moiety, rather than carbon disulfide or cyclohexylamine groups alone, was primarily responsible for the enhanced insecticidal activities .

These recent findings highlight the ongoing importance of 4-methylcyclohexylamine as a versatile chemical building block with expanding applications across disciplines.

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